molecular formula C13H18 B14357401 5-Butyl-2,3-dihydro-1H-indene CAS No. 92013-22-4

5-Butyl-2,3-dihydro-1H-indene

Cat. No.: B14357401
CAS No.: 92013-22-4
M. Wt: 174.28 g/mol
InChI Key: UJGOUXAEHNPLGZ-UHFFFAOYSA-N
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Description

5-Butyl-2,3-dihydro-1H-indene is a bicyclic organic compound comprising a benzene ring fused to a partially saturated cyclopentane ring (indane scaffold) with a butyl substituent at the 5-position. Its molecular formula is C₁₃H₁₈, and its structure combines aromatic and aliphatic characteristics, allowing for diverse chemical modifications.

Properties

CAS No.

92013-22-4

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

5-butyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C13H18/c1-2-3-5-11-8-9-12-6-4-7-13(12)10-11/h8-10H,2-7H2,1H3

InChI Key

UJGOUXAEHNPLGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 5-butylindene in the presence of a palladium catalyst can yield this compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of indene derivatives on a larger scale. The process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products Formed:

    Oxidation: Ketones and alcohols.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated indenes and other functionalized derivatives.

Scientific Research Applications

5-Butyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Butyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Effects

The bioactivity of dihydro-1H-indene derivatives is highly dependent on substituent type, position, and electronic properties:

  • However, its bulky nature may reduce solubility or sterically hinder target interactions . 4-Hydroxy-3-Methoxyphenyl (Compound 12d): This substituent, found in tubulin polymerization inhibitors, demonstrated 78.82% inhibition of cell proliferation at 0.1 µM, attributed to EDG stabilization of protein-ligand interactions . 5-Methyl Derivative: Smaller EDGs like methyl (C₁₀H₁₂) improve metabolic stability but offer weaker activity compared to bulkier substituents .
  • 5-Bromo-2-Methyl Derivative (C₁₀H₁₁Br): Bromine’s steric and electronic effects may disrupt tubulin binding, as seen in , where EWGs generally underperformed EDGs .
2.2 Bioactivity Profiles
Compound Substituent(s) Key Bioactivity IC₅₀/Inhibition Rate Reference
5-Butyl-2,3-dihydro-1H-indene Butyl (C₄H₉) N/A (Limited data) N/A
12d (Dihydro-1H-indene) 4-Hydroxy-3-methoxyphenyl Tubulin polymerization inhibition 78.82% at 0.1 µM
Diaporindene A Benzodioxan moiety Nitric oxide production inhibition IC₅₀ = 4.2 µM
5-Ethynyl Derivative Ethynyl (C≡CH) N/A (Structural analog) N/A
5-n-Butyl-6-n-hexylindan Butyl + hexyl Industrial applications (no bioactivity) N/A
  • Antiproliferative Activity : Compounds with EDGs on the B ring (e.g., 12d, 12q) showed superior activity over EWGs, suggesting that 5-butyl derivatives could similarly inhibit tubulin polymerization if optimized .
  • Anti-Inflammatory Effects : Natural derivatives like diaporindene A (IC₅₀ = 4.2 µM) highlight the scaffold’s versatility, though substituent polarity (e.g., benzodioxan) plays a critical role .
2.3 Physicochemical Properties
  • Lipophilicity: The butyl group increases logP compared to methyl (C₁₀H₁₂) or ethyl analogs, enhancing membrane permeability but risking poor aqueous solubility . Polar substituents (e.g., 5-amino-4-bromo derivative, C₉H₉BrN) balance lipophilicity but may reduce CNS penetration .
  • Synthetic Accessibility :

    • 5-Substituted indanes (e.g., 5-chloro, 5-ethynyl) are synthesized via Friedel-Crafts alkylation or transition metal catalysis, as seen in and . Butyl derivatives may require tailored catalysts to avoid steric challenges .
2.4 Industrial and Forensic Relevance
  • Butyl derivatives lacking polar groups may evade detection in standard screens .
  • Material Science: Complex derivatives like 2,3-Dihydro-β,1,1,2,3,3-hexamethyl-1H-indene-5-ethanol (C₁₇H₂₆O) demonstrate applications in polymer chemistry, though butyl analogs are less explored .

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